1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid
Description
1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent, and a pyridin-2-yl moiety at the 4-position of the five-membered ring. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in drug candidates targeting enzymes or receptors where nitrogen-containing heterocycles are critical .
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-9-11(13(19)20)16(4,10-18)12-7-5-6-8-17-12/h5-8,11H,9-10H2,1-4H3,(H,19,20) |
InChI Key |
VNRBOGJMANHNRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1C(=O)O)C(=O)OC(C)(C)C)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps:
-
Formation of the Pyrrolidine Ring: : The initial step often involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through various methods, including the reaction of amines with dihaloalkanes or the cyclization of amino acids.
-
Introduction of the Tert-butoxycarbonyl Group: : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
-
Substitution with Pyridin-2-yl Group: : The pyridin-2-yl group is introduced via a nucleophilic substitution reaction. This step often involves the use of a pyridine derivative and a suitable leaving group on the pyrrolidine ring.
-
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridin-2-yl group. Reagents such as halides, amines, and organometallic compounds are often used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halides (e.g., NaI), amines (e.g., NH3), organometallics (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
-
Biology: : The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
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Medicine: : It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and inflammatory diseases.
-
Industry: : The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 1-(tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites. The molecular targets and pathways involved vary but often include key enzymes and receptors in metabolic and signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Functional Group Impact
- Pyridine vs. Phenyl/Methoxyphenyl : The pyridin-2-yl group in the target compound provides a nitrogen atom capable of hydrogen bonding and π-π stacking, unlike phenyl or methoxyphenyl substituents . This makes the target compound more suitable for interactions with biological targets like kinases or metalloenzymes.
- Pyrrolidine vs.
- Boc Protection : The Boc group is common across analogs, offering amine protection during synthesis. However, its bulkiness may influence solubility and steric accessibility .
Research Findings and Gaps
- Electronic Properties : Pyridine-containing analogs show superior binding in computational docking studies compared to phenyl-substituted variants, though experimental validation is lacking in the provided evidence.
- Solubility Challenges : The Boc group and aromatic substituents may reduce aqueous solubility, necessitating formulation optimization (e.g., salt formation) .
Biological Activity
1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid, commonly referred to as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a pyridine moiety. The structural formula can be represented as follows:
Biological Activity Overview
Research has indicated that compounds containing the pyrrolidine framework often exhibit various biological activities, including antiviral, antibacterial, and anti-inflammatory effects. Specifically, the pyridinyl substitution enhances the interaction with biological targets.
Table 1: Biological Activities of Pyrrolidine Derivatives
The biological activity of 1-(tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid can be attributed to its ability to inhibit specific enzymes or pathways relevant to disease processes. For instance, its derivatives have shown efficacy in inhibiting neuraminidase, an enzyme critical for viral replication in influenza viruses .
Case Study: Antiviral Activity
A study evaluated the antiviral properties of several pyrrolidine derivatives against the Tobacco Mosaic Virus (TMV). The results indicated that certain derivatives exhibited significant antiviral activity, with protective effects observed at concentrations as low as 500 µg/mL . This suggests that modifications in the structure can enhance efficacy.
Pharmacological Evaluations
In vitro studies have demonstrated that the compound exhibits dose-dependent activity against various pathogens. The following table summarizes key findings from recent studies:
Table 2: In Vitro Activity Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
